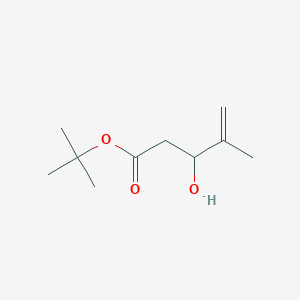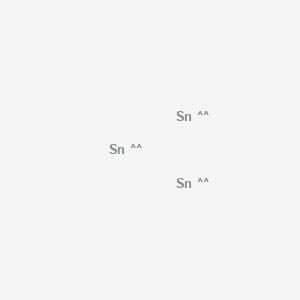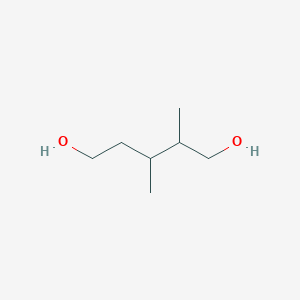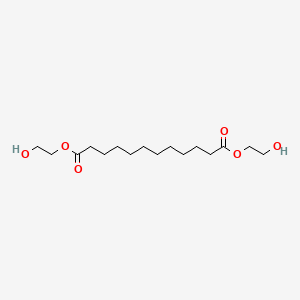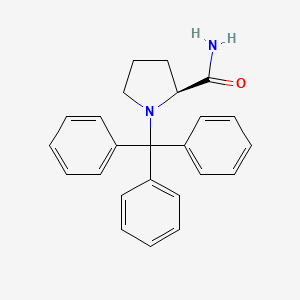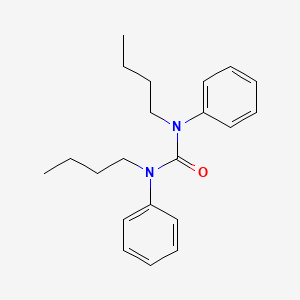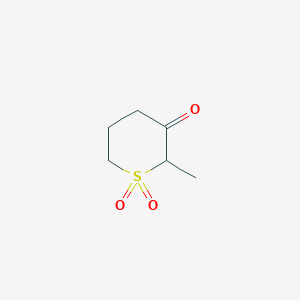![molecular formula C4H9Cl3Sn2 B14420056 Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane CAS No. 79992-67-9](/img/structure/B14420056.png)
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane is an organotin compound characterized by the presence of tin atoms bonded to both chlorine and methyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane typically involves the reaction of dichloromethylstannane with dimethyltin dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions include:
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: A catalyst such as a Lewis acid (e.g., aluminum trichloride) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Tin oxides and chlorinated by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学的研究の応用
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane involves the interaction of the tin atoms with various molecular targets. The compound can act as a Lewis acid, facilitating reactions by accepting electron pairs from nucleophiles. The pathways involved include:
Coordination with nucleophiles: The tin atoms coordinate with nucleophiles, leading to the formation of new bonds.
Electron transfer: The compound can participate in electron transfer reactions, altering the oxidation state of the tin atoms.
類似化合物との比較
Similar Compounds
Dichloromethylstannane: Similar in structure but lacks the dimethyl groups.
Dimethyltin dichloride: Contains dimethyl groups but lacks the dichloromethyl group.
Tributyltin chloride: Another organotin compound with different alkyl groups.
Uniqueness
Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane is unique due to the presence of both dichloromethyl and dimethyl groups bonded to tin atoms. This unique structure imparts distinct reactivity and properties, making it valuable in specific applications where other organotin compounds may not be suitable.
特性
CAS番号 |
79992-67-9 |
|---|---|
分子式 |
C4H9Cl3Sn2 |
分子量 |
400.9 g/mol |
IUPAC名 |
[chloro(dimethyl)stannyl]methyl-(dichloromethyl)tin |
InChI |
InChI=1S/CHCl2.2CH3.CH2.ClH.2Sn/c2-1-3;;;;;;/h1H;2*1H3;1H2;1H;;/q;;;;;;+1/p-1 |
InChIキー |
MTPBIMNZQUXREA-UHFFFAOYSA-M |
正規SMILES |
C[Sn](C)(C[Sn]C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)

![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)
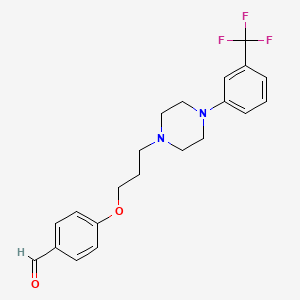


![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
